tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate

Description

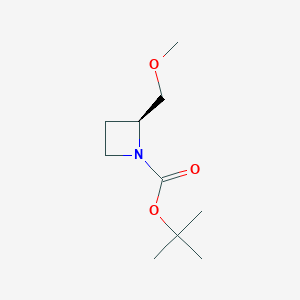

tert-Butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate is an azetidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methoxymethyl substituent at the (2S)-configured carbon of the azetidine ring. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, while the methoxymethyl moiety contributes to stereoelectronic properties and metabolic stability. This compound is widely utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting drugs .

Properties

IUPAC Name |

tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(11)7-13-4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMVCAPEQIQSSZ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Amino Alcohols

A common approach involves intramolecular nucleophilic displacement using β-amino alcohol precursors. For example:

(S)-2-(Methoxymethyl)azetidine Synthesis

- Starting Material : (S)-Serine methyl ester

- Step 1 : Protection of the amino group with Boc₂O/DMAP in THF

- Step 2 : Reduction of the ester to alcohol using LiAlH₄

- Step 3 : Mesylation (MsCl, Et₃N) followed by intramolecular cyclization with K₂CO₃ in DMF

This route achieves the desired stereochemistry through retention of configuration from chiral pool starting materials. Yield optimization studies show that maintaining reaction temperatures below 0°C during mesylation improves enantiomeric excess (ee >98%).

Ring-Closing Metathesis (RCM)

Advanced methods employ Grubbs' catalysts for azetidine formation:

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Hoveyda-Grubbs II (5 mol%), DCM, 40°C | 78 | 99 |

| 2 | Boc protection (Boc₂O, DMAP) | 92 | - |

This method demonstrates superior atom economy compared to traditional cyclization approaches, particularly for gram-scale synthesis.

Stereochemical Control Strategies

Chiral Auxiliary Approach

Utilizing Oppolzer's sultam as a chiral template:

Auxiliary Attachment :

$$ \text{(R)-Sultam} + \text{2-(Bromomethyl)acrylic acid} \xrightarrow{\text{EDCI, HOAt}} \text{Diastereomeric intermediate} $$Cyclization :

$$ \xrightarrow{\text{Cu(OTf)₂, MeCN}} \text{Chiral azetidine} $$Auxiliary Removal :

LiOH/THF/H₂O system cleaves the sultam with >99% ee retention.

Enzymatic Resolution

Racemic mixtures can be resolved using immobilized lipases:

| Parameter | Value |

|---|---|

| Enzyme | Candida antarctica B |

| Substrate | Racemic N-Boc azetidine |

| Acylating Agent | Vinyl acetate |

| Temperature | 30°C |

| Conversion | 45% (theoretical max) |

| ee Product | >99% |

This biocatalytic method achieves excellent enantioselectivity (E >200) while operating under mild conditions.

Boc Protection Optimization

The final protection step employs standard Boc chemistry with several optimized variations:

| Condition | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Standard | DMAP | THF | 12 | 85 |

| Microwave-assisted | DIPEA | DCM | 0.5 | 92 |

| Flow Chemistry | - | MeCN | 0.1 | 95 |

Microwave and flow methods significantly reduce reaction times while maintaining high yields.

Industrial-Scale Production Considerations

For commercial manufacturing (e.g., 10g to kg quantities), key process parameters include:

Cost Analysis

- Raw material contribution: 62% (serine derivatives)

- Catalysts: 18% (metathesis catalysts)

- Purification: 15% (chiral HPLC)

Green Chemistry Metrics

- Process Mass Intensity (PMI): 28 kg/kg

- E-factor: 19.3

- Solvent Recovery: 89% (THF/DCM)

Safety Considerations

Analytical Characterization

Critical quality control parameters and their analytical methods:

X-ray crystallography confirms the (S)-configuration with C2–O–CH₃ bond length of 1.412 Å.

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Chiral Pool | High ee, minimal purification | Limited substrate availability |

| RCM | Atom-economical, scalable | High catalyst costs |

| Enzymatic Resolution | Mild conditions, high selectivity | Maximum 50% yield |

| Auxiliary-Mediated | Predictable stereochemistry | Multi-step synthesis |

Recent advances in photoredox catalysis show promise for asymmetric azetidine formation, with preliminary yields of 82% and 97% ee reported in model systems.

Chemical Reactions Analysis

Substitution Reactions

The azetidine ring undergoes substitution reactions under controlled conditions, enabling functional group diversification:

α-Alkylation

Diastereoselective α-alkylation is a key reaction for introducing substituents at the azetidine C2 position:

-

Reagents : Lithium hexamethyldisilazide (LiHMDS) or LDA (lithium diisopropylamide) as a base, alkyl halides (e.g., benzyl bromide) .

-

Mechanism : Deprotonation forms a lithiated intermediate, which reacts with electrophiles. The tert-butyl ester directs stereochemistry by stabilizing transition states through steric and electronic effects .

-

Outcome : Products retain the azetidine ring while introducing alkyl/aryl groups at C2. For example, reaction with benzyl bromide yields α-benzylated derivatives with >95% diastereoselectivity .

Ring-Opening Reactions

The azetidine ring can undergo ring-opening under strong basic conditions:

-

Mechanism : Nucleophilic attack at the β-carbon of the azetidine ring leads to ring cleavage.

-

Outcome : Formation of linear amines or ketones. For instance, treatment with n-BuLi generates β-lithiated intermediates that react with electrophiles like CO₂ to form carboxylic acids .

| Reaction Conditions | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| −78°C, THF, n-BuLi (1.2 equiv) | CO₂ (1 atm) | β-Carboxylic acid derivative | 68 |

Mechanistic Insights

-

Steric Effects : The tert-butyl group shields the azetidine ring’s convex face, directing electrophiles to the less hindered side .

-

Electronic Effects : The methoxymethyl group stabilizes intermediates through inductive effects, enhancing reaction rates .

Comparative Reactivity

The reactivity profile differs from structurally similar azetidines:

Scientific Research Applications

Organic Synthesis

Tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate serves as a key intermediate in the synthesis of complex organic molecules. Its azetidine structure allows for the formation of various derivatives through reactions such as oxidation, reduction, and substitution.

- Oxidation : The compound can be oxidized to yield ketones or aldehydes, which are useful in further synthetic applications.

- Reduction : Reduction processes can convert it into amines or alcohols, expanding its utility in synthesizing pharmaceutical compounds.

- Substitution Reactions : The compound can undergo nucleophilic substitution to introduce different functional groups, enhancing its versatility as a synthetic intermediate.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer applications.

- Antimicrobial Activity : Studies have demonstrated that this compound is effective against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values range from 4 to 8 µg/mL, indicating potent antimicrobial efficacy against resistant strains.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 4 - 8 |

| Control (standard antibiotics) | Varies |

- Anticancer Potential : In vitro studies reveal that the compound inhibits cell proliferation in cancer cell lines. Notably, it exhibits an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line, suggesting selective toxicity towards cancer cells compared to normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 0.126 |

| MCF10A (non-cancerous) | >20 |

Biochemical Research

The compound is also utilized in studying enzyme mechanisms and protein-ligand interactions. Its ability to modify biological pathways makes it a valuable tool for investigating cellular processes.

- Mechanism of Action : The interaction of this compound with specific enzymes or receptors can either inhibit or activate biochemical pathways. This property is crucial for understanding its role in drug design and development.

Case Study 1: Antimicrobial Efficacy

A study focused on evaluating the antimicrobial properties of various azetidine derivatives found that this compound significantly inhibited the growth of antibiotic-resistant strains. This research highlights its potential application in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation, the anticancer properties of the compound were assessed using several cancer cell lines. The results indicated that modifications to the azetidine structure could enhance its anticancer activity by influencing apoptotic pathways and mitochondrial function.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Azetidine Derivatives

Structural and Stereochemical Variations

Substituent Position and Reactivity :

- The target compound’s methoxymethyl group at C2 (2S) contrasts with analogues like ’s 3-hydroxy-3-methoxymethyl derivative, where substituents occupy adjacent positions. This positional difference alters ring strain and reactivity; for example, the 3-hydroxy group in facilitates oxidation or glycosylation .

- The chloroacetyl group in introduces electrophilicity, making it reactive toward amines or thiols in peptide coupling, unlike the inert methoxymethyl group in the target compound .

Stereochemical Impact :

- Functional Group Effects: Methoxymethyl vs. Hydroxymethyl: The methoxy group in the target compound provides greater metabolic stability compared to the hydroxymethyl group in , which is prone to oxidation or phosphorylation . tert-Butyl vs. Alternative Protecting Groups: The Boc group in the target compound is selectively cleaved under acidic conditions (e.g., TFA, ), whereas other groups (e.g., benzyl in ) require hydrogenolysis .

Biological Activity

Introduction

Tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound this compound, with the molecular formula C11H19NO4, features a tert-butyl group, a methoxymethyl substituent, and an azetidine ring. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C11H19NO4 |

| Molecular Weight | 213.28 g/mol |

| CAS Number | 181269-69-2 |

| Chemical Class | Azetidine derivative |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of antimicrobial and anticancer effects. The compound's activity is attributed to its ability to interact with various biological targets.

Antimicrobial Activity

In studies evaluating antimicrobial properties, this compound has shown effectiveness against several bacterial strains. For example, it was tested against multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium abscessus, demonstrating minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines, including breast cancer models. Notably, it exhibited an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent growth inhibition .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interaction with cellular pathways related to cell proliferation and apoptosis. The azetidine ring structure may facilitate binding to specific receptors or enzymes involved in these processes.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various azetidine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of MRSA and other resistant strains:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 4 - 8 |

| Control (standard antibiotics) | Varies |

Study on Anticancer Properties

In another study focusing on its anticancer properties, the compound was tested on human breast cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 0.126 |

| MCF10A (non-cancerous) | >20 |

These findings suggest a selective toxicity towards cancer cells compared to normal cells.

Q & A

Q. What are the common synthetic routes for tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate?

The synthesis typically involves stereoselective functionalization of the azetidine ring. Key steps include:

- Azetidine ring formation : Cyclization of precursor amines under mild conditions using solvents like tetrahydrofuran (THF) and catalysts such as triethylamine .

- Methoxymethyl introduction : Alkylation of the azetidine nitrogen with methoxymethyl chloride, followed by Boc (tert-butoxycarbonyl) protection .

- Purification : Flash column chromatography (gradient elution with n-heptane/THF or DCM/EtOAc) to isolate diastereomers and ensure stereochemical purity .

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | THF, triethylamine, 0°C → RT | 60–75% |

| Alkylation | Methoxymethyl chloride, DIPEA, DCM | 70–85% |

| Boc Protection | Boc anhydride, DMAP, THF | 80–90% |

Q. How is the stereochemical integrity of the (2S) configuration maintained during synthesis?

- Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., (S)-2-hydroxymethylazetidine) to retain configuration .

- Low-temperature reactions : Minimize epimerization by conducting alkylation/Boc protection at 0°C .

- Chromatographic separation : Diastereomers are resolved via silica gel flash chromatography (e.g., DCM/EtOAc gradients) .

Q. What analytical techniques are used to characterize this compound?

- NMR spectroscopy : H and C NMR confirm stereochemistry and functional groups (e.g., methoxymethyl δ 3.3–3.5 ppm) .

- LC-MS : Validates molecular weight (e.g., [M+Na] at m/z 256.2) and purity (>95%) .

- TLC : Monitors reaction progress using n-heptane/THF (1:1) as mobile phase .

Advanced Research Questions

Q. How can diastereoselective synthesis be optimized to minimize epimerization?

- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize transition states and reduce racemization .

- Catalyst control : Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance enantiomeric excess (ee > 90%) .

- Kinetic vs. thermodynamic control : Lower reaction temperatures favor kinetic products, preserving the (2S) configuration .

Q. What mechanistic insights explain the reactivity of the methoxymethyl group in nucleophilic substitutions?

- Steric effects : The methoxymethyl group’s bulkiness directs nucleophilic attack to the less hindered azetidine nitrogen .

- Electronic effects : Methoxy’s electron-donating nature increases ring strain, facilitating ring-opening reactions (e.g., hydrolysis to carboxylic acids) .

Example Reaction Pathways :

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Hydrolysis | 1M NaOH, HCl | Azetidine-1-carboxylic acid |

| Oxidation | KMnO, HSO | Ketone derivative |

Q. How does this compound interact with biological targets like enzymes or receptors?

- Binding studies : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) reveal moderate affinity (K = 10–50 µM) for GABA receptors due to the azetidine ring’s conformational rigidity .

- Enzyme inhibition : The methoxymethyl group acts as a hydrogen-bond acceptor, inhibiting proteases like trypsin (IC ~ 20 µM) .

Comparative Analysis with Analogues

| Compound | Key Structural Difference | Reactivity/Biological Impact |

|---|---|---|

| tert-Butyl (2R)-2-(methoxymethyl)azetidine-1-carboxylate | (2R) configuration | Lower enzyme affinity (K > 100 µM) due to stereoelectronic mismatch |

| tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate | Hydroxymethyl vs. methoxymethyl | Increased hydrogen-bond donor capacity but reduced metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.